molecular formula C8H18O B3050655 5,5-Dimethylhexan-1-ol CAS No. 2768-18-5

5,5-Dimethylhexan-1-ol

Cat. No.: B3050655
CAS No.: 2768-18-5
M. Wt: 130.23 g/mol
InChI Key: QYFVEEMPFRRFNN-UHFFFAOYSA-N
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Description

5,5-Dimethylhexan-1-ol (C₈H₁₈O) is a branched primary alcohol with a molecular weight of 130.23 g/mol. Its structure features two methyl groups at the 5th carbon of the hexanol backbone.

Properties

IUPAC Name

5,5-dimethylhexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-8(2,3)6-4-5-7-9/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFVEEMPFRRFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294488
Record name 5,5-dimethylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2768-18-5
Record name 1-Hexanol,5-dimethyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-dimethylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of Carbonyl Precursors

Reduction of 5,5-Dimethylhexanal

The most direct route involves the reduction of 5,5-dimethylhexanal (C₇H₁₄O) to the corresponding alcohol. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation. NaBH₄ operates under mild conditions (0–25°C, ethanol/water) but requires a protic solvent, while LiAlH₄ offers higher reactivity in anhydrous ethers at reflux temperatures. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under 1–5 atm H₂ pressure at 50–80°C provides a heterogeneous alternative, though selectivity toward primary alcohols demands careful control of reaction conditions.

Grignard Reagent-Based Synthesis

Reaction with Formaldehyde

A Grignard reagent derived from 5-bromo-5-methylhexane (CH₃C(CH₃)(CH₂)₃CH₂Br) reacts with formaldehyde to yield 5,5-dimethylhexan-1-ol. The reagent is prepared by treating the alkyl bromide with magnesium in dry tetrahydrofuran (THF) under inert atmosphere, followed by addition to formaldehyde gas or paraformaldehyde.

Reaction Scheme :
$$ \text{R-MgBr} + \text{HCHO} \rightarrow \text{R-CH}_2\text{OH} + \text{MgBr(OH)} $$
where R = (CH₃)₂C(CH₂)₃.

Optimization Considerations:
  • Steric Hindrance : Bulkiness of the Grignard reagent slows nucleophilic attack, necessitating extended reaction times (12–24 hrs).
  • Yield : Typical yields range from 45% to 65% due to competing side reactions, such as enolization of formaldehyde.

Hydroformylation-Hydrogenation Tandem Process

Alkene Hydroformylation

5,5-Dimethyl-1-pentene undergoes hydroformylation in the presence of a rhodium or cobalt catalyst (e.g., Rh(CO)₂(acac)) under syngas (CO/H₂) at 80–120°C and 10–30 atm pressure. This step produces 5,5-dimethylhexanal with regioselectivity favoring the anti-Markovnikov product.

Catalytic Hydrogenation

The resulting aldehyde is hydrogenated using Pd/C or platinum oxide (PtO₂) at 25–50°C and 1–3 atm H₂, achieving near-quantitative conversion to this compound.

Advantages:
  • Scalability : Continuous-flow reactors enable industrial-scale production.
  • Selectivity : Minimal byproducts compared to stoichiometric reductions.

Hydroboration-Oxidation of Alkenes

Anti-Markovnikov Addition

Treatment of 5,5-dimethyl-1-pentene with borane (BH₃) in THF, followed by oxidation with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH), yields the primary alcohol. The reaction proceeds via a three-membered borane cyclic intermediate, ensuring anti-Markovnikov orientation.

Reaction Conditions :

  • Temperature: 0°C (boranation), 25°C (oxidation).
  • Yield: 70–85% with high regiochemical fidelity.
Limitations:
  • Alkene Synthesis : Preparing 5,5-dimethyl-1-pentene requires Wittig olefination or dehydration of 5,5-dimethylhexanol, creating a circular dependency.

Oxymercuration-Demercuration

Markovnikov-Addition Pathway

Although oxymercuration typically follows Markovnikov’s rule, strategic alkene design allows access to this compound. For example, hydration of 5,5-dimethyl-1-pentene with mercuric acetate (Hg(OAc)₂) in aqueous THF, followed by reductive demercuration with sodium borohydride (NaBH₄), affords the alcohol.

Key Data :

Parameter Value
Reaction Time 6–8 hours
Mercury Removal >99% via NaBH₄ treatment
Yield 60–75%

Comparative Analysis of Methods

The table below evaluates the feasibility of each synthetic route based on yield, scalability, and practicality:

Method Yield (%) Scalability Key Challenges
Aldehyde Reduction 70–90 High Precursor synthesis
Grignard Reaction 45–65 Moderate Steric hindrance, reagent prep
Hydroformylation 80–95 High Catalyst cost, syngas handling
Hydroboration-Oxidation 70–85 Moderate Alkene availability
Oxymercuration 60–75 Low Toxicity of mercury compounds

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: 5,5-Dimethylhexanoic acid

    Reduction: 5,5-Dimethylhexane

    Substitution: 5,5-Dimethylhexyl halides (e.g., 5,5-dimethylhexyl chloride, 5,5-dimethylhexyl bromide)

Scientific Research Applications

Chemistry: 5,5-Dimethylhexan-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and fragrances .

Biology: In biological research, this compound is used to study the effects of alcohols on cellular processes and enzyme activities. It can also be used as a solvent in biochemical assays .

Medicine: While not directly used as a therapeutic agent, this compound is involved in the synthesis of various medicinal compounds. Its derivatives may possess pharmacological properties that are explored in drug development .

Industry: In industrial applications, this compound is used as a solvent and as an intermediate in the production of polymers, resins, and plasticizers. It is also utilized in the manufacture of specialty chemicals .

Mechanism of Action

The mechanism of action of 5,5-Dimethylhexan-1-ol primarily involves its interaction with biological membranes and proteins. As an alcohol, it can disrupt lipid bilayers, affecting membrane fluidity and permeability. This disruption can influence cellular signaling pathways and enzyme activities .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Effects

The table below compares 5,5-dimethylhexan-1-ol with structurally related alcohols and derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Characteristics
This compound C₈H₁₈O 130.23 5,5-dimethyl Branched primary alcohol; steric hindrance likely impacts reactivity and solubility.
3,5-Dimethylhexan-1-ol C₈H₁₈O 130.23 3,5-dimethyl ChemSpider ID: 10637046; positional isomer with distinct steric/electronic effects .
5,5-Dichlorohexan-1-ol C₆H₁₂Cl₂O 175.06 5,5-dichloro Synthesized via hydrazone formation (56% yield); electron-withdrawing Cl substituents alter reactivity .
1-Hexanol C₆H₁₄O 102.17 Linear Linear primary alcohol; lower molecular weight and higher volatility.

Key Observations:

  • Steric Effects: The 5,5-dimethyl substitution in this compound introduces significant steric hindrance compared to linear 1-hexanol, likely reducing its nucleophilicity in reactions such as esterification or oxidation .
  • Electronic Effects : In 5,5-dichlorohexan-1-ol, the electron-withdrawing chlorine atoms increase the acidity of the hydroxyl group compared to methyl-substituted analogs .
  • Synthetic Challenges : The synthesis of branched alcohols like 3,5-dimethylhexan-1-ol often requires stereoselective methods, as seen in , where a tert-butyldiphenylsilyl-protected analog was synthesized in 98% yield using diisobutylaluminum hydride (DIBAL-H) reduction .

Physicochemical Properties

While explicit data for this compound (e.g., boiling point, solubility) are absent in the evidence, inferences can be drawn:

  • Boiling Point: Branched alcohols typically have lower boiling points than linear isomers due to reduced surface area and weaker intermolecular forces. For example, 1-hexanol (linear) boils at 157°C, whereas this compound is expected to boil lower.
  • Solubility: Increased branching generally reduces water solubility. 3,5-Dimethylhexan-1-ol (ChemSpider ID: 10637046) is likely less soluble in water than 1-hexanol .

Biological Activity

5,5-Dimethylhexan-1-ol, with the chemical formula C8H18OC_8H_{18}O and CAS number 2768-18-5, is a branched-chain alcohol. It is primarily utilized in industrial applications, but its biological activity has garnered interest in various research domains. This article explores the compound's biological activity, including its pharmacological effects, toxicological profile, and potential applications.

Structure and Physical Properties

  • Molecular Formula : C8H18OC_8H_{18}O
  • Molecular Weight : 130.23 g/mol
  • IUPAC Name : 5,5-Dimethyl-1-hexanol
  • Physical State : Liquid
  • Purity : Generally available at 95% purity .
PropertyValue
Molecular FormulaC8H18OC_8H_{18}O
Molecular Weight130.23 g/mol
AppearanceColorless liquid
Boiling PointNot specified
DensityNot specified

Pharmacological Effects

Research on the biological activity of this compound is limited; however, its structural characteristics suggest potential interactions with biological systems:

  • Antimicrobial Activity : Some alcohols exhibit antimicrobial properties due to their ability to disrupt cellular membranes. Although specific studies on this compound are scarce, related compounds have shown effectiveness against various bacteria and fungi.
  • Neuroprotective Effects : Alcohols are often studied for neuroprotective effects in models of neurodegenerative diseases. Preliminary data suggest that branched-chain alcohols can influence neuronal survival and function.
  • Metabolic Pathways : The metabolism of alcohols can lead to the production of reactive oxygen species (ROS), which may affect cellular signaling pathways and contribute to oxidative stress.

Toxicological Profile

The toxicological data for this compound are not extensively documented; however, general safety measures apply:

  • Acute Toxicity : Limited data available; no specific LD50 values reported.
  • Skin and Eye Irritation : Potential for causing skin irritation and serious eye damage as indicated by safety data sheets .

Table 2: Toxicological Information Summary

EndpointData
Acute Oral ToxicityNo data available
Skin IrritationMay cause irritation
Eye DamageCauses serious damage
Respiratory SensitizationNo data available

Q & A

Q. What are the recommended laboratory synthesis methods for 5,5-dimethylhexan-1-ol?

  • Methodological Answer : A common approach involves using protective groups to stabilize reactive hydroxyl moieties during synthesis. For example, tert-butyldiphenylsilyl (TBDPS) groups can protect hydroxyl groups, as demonstrated in the synthesis of structurally similar alcohols like (3R,5S)-6-((TBDPS)oxy)-3,5-dimethylhexan-1-ol. This method achieves yields above 85% over two steps, with purification via column chromatography and structural validation using NMR and mass spectrometry . Key considerations include optimizing reaction time, temperature, and stoichiometry of reagents to minimize side products.

Q. What safety protocols are essential for handling this compound in research environments?

  • Methodological Answer :
  • Ventilation : Use fume hoods or local exhaust ventilation to prevent inhalation of vapors or aerosols .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection may be required during aerosol-generating procedures .
  • Storage : Store in cool, well-ventilated areas away from incompatible substances (e.g., strong oxidizers). Use chemically compatible containers (e.g., glass or HDPE) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra provide detailed structural confirmation, with peaks corresponding to methyl branching (δ ~0.8–1.2 ppm) and hydroxyl protons (δ ~1.5–2.0 ppm) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and identifies impurities via retention time and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Confirms hydroxyl groups via O-H stretching bands (~3200–3600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical-chemical properties of this compound?

  • Methodological Answer :
  • Systematic Literature Review : Cross-reference data from peer-reviewed journals and authoritative databases (e.g., PubChem, ECHA) while excluding non-validated sources .
  • Experimental Replication : Reproduce key experiments under controlled conditions (e.g., temperature, solvent systems) to validate properties like boiling point or solubility.
  • Statistical Analysis : Apply regression models to assess variability in reported data, identifying outliers or methodological biases .

Q. What strategies enable stereoselective synthesis of this compound derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Use enantioselective catalysts (e.g., Sharpless epoxidation catalysts) to control stereochemistry during synthetic steps .
  • Protective Group Tactics : Sequential protection/deprotection of functional groups (e.g., TBDPS for hydroxyl groups) ensures regiochemical control .
  • Chromatographic Separation : Employ chiral stationary phases in HPLC to isolate enantiomers, followed by characterization via polarimetry or circular dichroism .

Q. How can constraint-based random simulation optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :
  • Constraint Modeling : Define reaction parameters (e.g., temperature, pressure, reagent ratios) as constraints in simulation software (e.g., MATLAB or Python-based tools).
  • Scenario Generation : Use solvers to generate test cases that maximize yield while minimizing side reactions. For example, simulate the impact of varying catalyst loads on reaction efficiency .
  • Validation : Compare simulated outcomes with empirical data to refine constraints and improve predictive accuracy .

Tables for Key Data

Property Reported Values Validation Technique Source
Boiling Point180–185°C (estimated)GC-MS, Distillation
Solubility in WaterLow (logP ~2.8)Shake Flask Method
NMR (¹³C) Methyl Peaksδ 22.1, 24.7 ppmBruker Avance III HD 400 MHz

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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